rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid
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Overview
Description
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[321]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which can then undergo further reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid
- rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol
Uniqueness
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxabicyclo framework and the presence of both oxo and carboxylic acid functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(1S,2R,5S)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-6-2-4-1-5(6)7(8(10)11)12-3-4/h4-5,7H,1-3H2,(H,10,11)/t4-,5+,7+/m0/s1 |
InChI Key |
AGOXALNWQAWXFW-HBPOCXIASA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1[C@@H](OC2)C(=O)O |
Canonical SMILES |
C1C2CC(=O)C1C(OC2)C(=O)O |
Origin of Product |
United States |
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